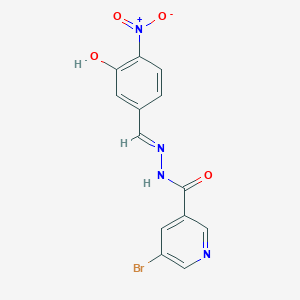![molecular formula C16H10N2OS B5603130 2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)
2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-Benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and related compounds involves various chemical processes. For instance, Naresh et al. (2014) discovered the formation of a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines during the synthesis of benzimidazole and benzothiazole through molecular iodine-mediated oxidative cyclization (Naresh, Kant, & Narender, 2014). Additionally, the synthesis and structure-activity relationship of thiazolopyrimidines have been described by Selvam et al. (2012), highlighting the importance of different functional groups in the synthesis (Selvam, Karthick, Palanirajan, & Ali, 2012).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using various spectroscopic techniques. For example, Ren et al. (2018) conducted NMR and HRMS spectroscopy, along with X-ray crystallographic analysis to characterize 6-aryl-6H-chromeno[4’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives (Ren, Hu, Huang, Fu, & Li, 2018).
Chemical Reactions and Properties
Various chemical reactions and properties of related compounds have been studied. For instance, Rida et al. (1986) prepared 2-isatinylidene and 2-arylazo derivatives of thiazolo[3,2-a]-benzimidazol-3(2H)-one, exploring their reactivity and antimicrobial testing (Rida, Salama, Labouta, & Ghany, 1986).
Physical Properties Analysis
The physical properties of this compound and its derivatives have been explored through various studies. For example, the crystal and molecular structures of related isomeric compounds were determined by Karolak‐Wojciechowska et al. (1985), providing insights into their planar geometry and stability (Karolak‐Wojciechowska, Mikołajczyk, Zatorski, Kieć‐Kononowicz, & Zejc, 1985).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential applications, have also been a subject of research. For instance, the study by Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested their anti-inflammatory activities, revealing insights into their chemical properties and potential uses (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including 2-benzylidene variants, involves reacting tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes. These compounds were analyzed for their structure using IR, 1H NMR, mass spectra, and elemental analysis methods (Tozkoparan et al., 1999). Another study focused on the antimicrobial testing of novel 2-isatinylidene and 2-arylazo derivatives of thiazolo[3,2-a]-benzimidazol-3(2H)-one, highlighting the compound's potential in antimicrobial applications (Rida et al., 1986).
Anti-inflammatory and Antimicrobial Activities
Research into the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives has shown moderate success. Compounds synthesized from these derivatives demonstrated moderate anti-inflammatory activity at certain dose levels, comparable with indomethacin, a well-known anti-inflammatory drug (Tozkoparan et al., 1999). The antimicrobial potential of 2-benzylidene derivatives was explored through the creation of 2-isatinylidene and 2-arylazo derivatives, subjected to antimicrobial testing to assess their efficacy (Rida et al., 1986).
Advanced Synthesis Techniques
Innovative methods in the synthesis of benzimidazole and benzothiazole derivatives, including 2-benzylidene variants, have been discovered. For instance, a molecular iodine-mediated oxidative cyclization technique facilitated the formation of new classes of compounds, showcasing the versatility of thiazolo[3,2-a]benzimidazol derivatives in synthetic chemistry (Naresh et al., 2014).
properties
IUPAC Name |
(2Z)-2-benzylidene-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-14(10-11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-10H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRFKOPFYXHEU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)
![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)
![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)
![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)